1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one
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Overview
Description
1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is a synthetic compound that features a dichloro-substituted imidazole ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound is part of the imidazole family, known for its diverse biological and chemical properties .
Preparation Methods
The synthesis of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Dichloro Substituents: The dichloro groups are introduced through halogenation reactions, typically using reagents like chlorine gas or N-chlorosuccinimide.
Coupling with Phenyl Group: The imidazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of the Ethanone Moiety:
Chemical Reactions Analysis
1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Scientific Research Applications
1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes.
Cell Membrane Disruption: The compound can interact with cell membranes, leading to increased permeability and cell lysis.
Comparison with Similar Compounds
1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one is unique due to its dichloro-substituted imidazole ring. Similar compounds include:
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Lacks the dichloro substituents, resulting in different chemical and biological properties.
1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)phenyl]ethan-1-one: Contains methyl groups instead of chlorine, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(4,5-dichloroimidazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7(16)8-2-4-9(5-3-8)15-6-14-10(12)11(15)13/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFSZMUYTRNHJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NC(=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621001 |
Source
|
Record name | 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-67-2 |
Source
|
Record name | 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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